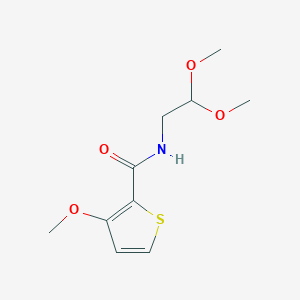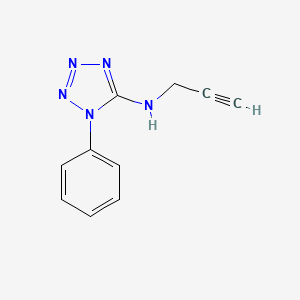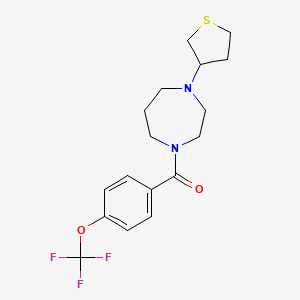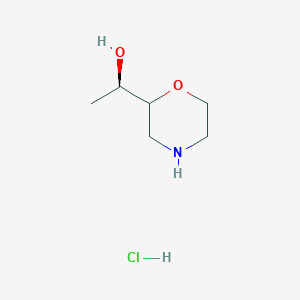
(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chemical compound that is widely used in scientific research. It is a white to off-white powder that is soluble in water and ethanol. This compound has a wide range of applications in various fields of research, including pharmacology, biochemistry, and molecular biology.
Scientific Research Applications
Chemoenzymatic Synthesis of Analgesics
A study by Borowiecki (2022) in the International Journal of Molecular Sciences outlines the chemoenzymatic synthesis of an enantiomerically enriched ethereal analog of (R)-iso-moramide, which involves the use of 1-(morpholin-4-yl)propan-2-ol in a key step. This synthesis is part of efforts to develop potent and safer analgesics with improved affinity and selectivity toward opioid receptors, demonstrating the compound's utility in creating novel analgesic agents (Borowiecki, 2022).
Structural Studies and Synthesis of Heterocyclic Compounds
Mazur, Pitucha, and Rzączyńska (2007) conducted a study published in Acta Crystallographica Section E: Crystallographic Communications focusing on the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds. The structural analysis provided insights into the stability and conformation of the morpholine ring, which is crucial for designing and synthesizing targeted molecules with desired biological activities (Mazur, Pitucha, & Rzączyńska, 2007).
Applications in Organometallic Chemistry
Singh et al. (2000) explored the synthesis of tellurated derivatives of morpholine, showcasing the compound's relevance in organometallic chemistry, particularly in the formation of complexes with palladium(II) and mercury(II). This study, published in the Journal of Organometallic Chemistry, highlights the versatility of morpholine derivatives in catalysis and material science, expanding the potential applications of "(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride" in various fields of chemistry (Singh et al., 2000).
Corrosion Inhibition Studies
Das et al. (2017) reported in RSC Advances the synthesis of Cd(II) Schiff base complexes involving morpholine derivatives for corrosion inhibition on mild steel. This research indicates the potential of morpholine-based compounds in industrial applications, particularly in protecting metals from corrosion, thereby extending their lifespan and maintaining their integrity (Das et al., 2017).
Antitumor Activity Research
Isakhanyan et al. (2016) in the Russian Journal of Organic Chemistry explored the antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine, highlighting the potential of morpholine-based compounds in the development of new therapeutic agents for cancer treatment (Isakhanyan et al., 2016).
properties
IUPAC Name |
(1R)-1-morpholin-2-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVBYMFCVMTYER-VQALBSKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CNCCO1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

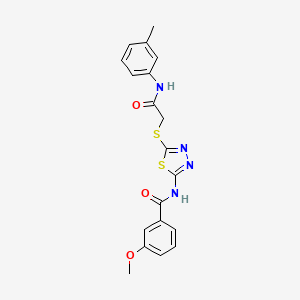


![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)



![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)
![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)
